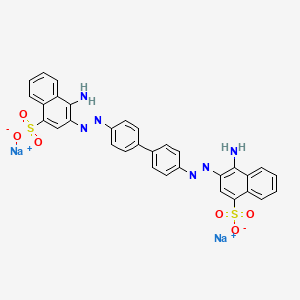
Ezh2-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezh2-IN-11 is a small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. EZH2 is a key component of the polycomb repressive complex 2 (PRC2) and is involved in the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression of target genes. Overexpression or mutation of EZH2 has been implicated in various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-11 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally include:
Formation of Intermediates: This involves the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final step often involves coupling the intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Ezh2-IN-11 can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Ezh2-IN-11 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EZH2 in cancer progression and to develop targeted therapies for cancers with EZH2 overexpression or mutation
Epigenetics: Researchers use this compound to investigate the epigenetic regulation of gene expression and the role of histone methylation in various biological processes
Drug Development: It serves as a lead compound for the development of new EZH2 inhibitors with improved efficacy and selectivity
Wirkmechanismus
Ezh2-IN-11 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and downstream signaling pathways that regulate cell cycle, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: A potent and selective EZH2 inhibitor used in preclinical studies.
CPI-1205: An EZH2 inhibitor with higher selectivity for EZH2 than EZH1.
Uniqueness
Ezh2-IN-11 is unique in its specific binding affinity and inhibitory potency against EZH2. It has shown promising results in preclinical studies, particularly in cancers with EZH2 mutations. Its distinct chemical structure and mechanism of action differentiate it from other EZH2 inhibitors, making it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C28H36ClN3O5S |
|---|---|
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34) |
InChI-Schlüssel |
CAAWBLRXQXMGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


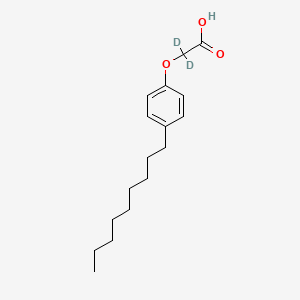

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
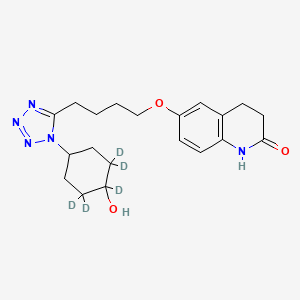

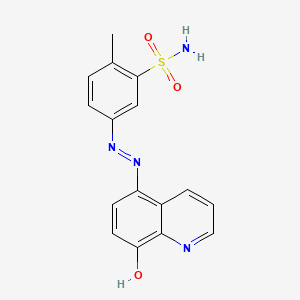

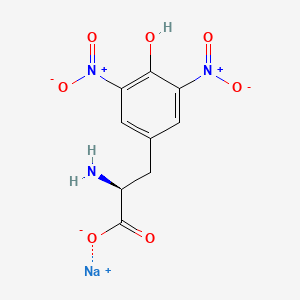
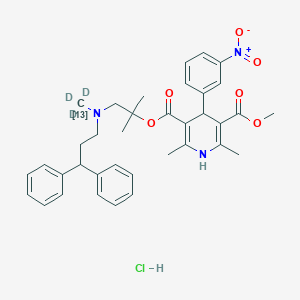
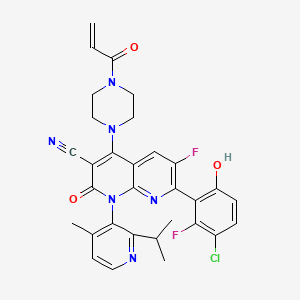
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
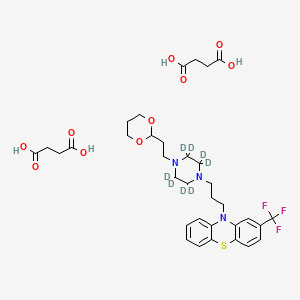
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
